

# Application Notes and Protocols for Ac-PAL-AMC Immunoproteasome Activity Assay

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Compound of Interest		
Compound Name:	Ac-PAL-AMC	
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## For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for determining the caspase-like activity of the immunoproteasome using the fluorogenic substrate **Ac-PAL-AMC** (Acetyl-Prolyl-Alanyl-Leucyl-7-amino-4-methylcoumarin). This assay is a valuable tool for basic research and drug development aimed at modulating immunoproteasome function.

The immunoproteasome is a specialized form of the proteasome complex found in cells of the immune system and in other cells upon stimulation with pro-inflammatory signals like IFN-y.[1] [2] It plays a crucial role in processing proteins for presentation by MHC class I molecules, thereby influencing CD8+ T-cell responses.[3][4] The immunoproteasome is also involved in regulating inflammatory signaling pathways, such as the NF- $\kappa$ B pathway.[2][3][5] This specialized proteasome is composed of catalytic subunits  $\beta$ 1i (LMP2),  $\beta$ 2i (MECL-1), and  $\beta$ 5i (LMP7), which replace their constitutive counterparts ( $\beta$ 1,  $\beta$ 2, and  $\beta$ 5).[6][7]

The **Ac-PAL-AMC** substrate is specifically cleaved by the β1i (LMP2) subunit of the immunoproteasome, releasing the fluorescent molecule 7-amino-4-methylcoumarin (AMC).[8] [9][10] The resulting fluorescence can be measured over time to determine the enzymatic activity. This substrate shows high selectivity for the immunoproteasome over the constitutive proteasome.[9][11][12]

## **Data Presentation**



Table 1: Ac-PAL-AMC Substrate Specifications

Property	Value	Source(s)
Full Name	Acetyl-Prolyl-Alanyl-Leucyl-7- amino-4-methylcoumarin	[9]
Abbreviation	Ac-PAL-AMC	[8][9][11]
Molecular Weight	498.6 Da	[8][9]
Target Subunit	β1i (LMP2) of the immunoproteasome	[8][9][10]
Activity Measured	Caspase-like (branched amino acid preferring)	[8][11][13]
Excitation Wavelength	345-360 nm	[8][9][11]
Emission Wavelength	445-460 nm	[8][9][11]
Purity	>95% by HPLC	[9][11]

Table 2: Recommended Reagent Concentrations and Conditions

Reagent/Condition	Recommended Value	Source(s)
Ac-PAL-AMC Working Concentration	20-200 μΜ	[8][11]
20S Proteasome Activation (if using purified enzyme)	0.035% SDS in assay buffer	[8]
Proteasome Inhibitor (for background control)	100 μM MG132	[13][14]
Sample Type	Purified proteasomes, cell lysates, tissue extracts	[13]
Assay Format	96-well plate, kinetic read	[11][13]
Temperature	37°C	[11][14]



# **Experimental Protocols**Reagent Preparation

- Ac-PAL-AMC Stock Solution (e.g., 10 mM): Dissolve lyophilized Ac-PAL-AMC in DMSO.
   Store at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[8][11]
- Assay Buffer (1X): A common assay buffer consists of 20 mM Tris-HCl (pH 7.1 at 37°C), 50 mM NaCl, and 2 mM β-mercaptoethanol.[11][14] Prepare a 20X stock and dilute to 1X with milliQ water as needed.[13]
- Cell Lysates:
  - Harvest cells and wash with PBS.
  - Lyse cells in a suitable lysis buffer. For proteasome activity assays, a detergent-free buffer is recommended to avoid interference with fluorescence.
     [6] A common lysis buffer is 50 mM Tris-HCl (pH 7.5), 250 mM sucrose, 5 mM MgCl<sub>2</sub>, 1 mM DTT, and 0.5 mM EDTA.
  - Homogenize the lysate by passing it through a 26-gauge needle 15 times.
  - Centrifuge at 12,000 rpm for 15 minutes at 4°C to pellet cell debris.[6]
  - Determine the protein concentration of the supernatant using a Bradford assay.
- Positive Control: Mouse spleen extracts can be used as a positive control as they contain a high percentage of immunoproteasomes.[13]
- Negative Control (Background): Prepare samples treated with a proteasome inhibitor such as MG132 (100 μM final concentration) to measure non-proteasomal cleavage of the substrate.[13][14]

## **Assay Procedure (96-well plate format)**

- Prepare 2X Substrate Solution: Dilute the Ac-PAL-AMC stock solution to a 2X working concentration (e.g., 100 μM) in pre-warmed (37°C) 1X Assay Buffer.[13]
- Set up the Plate:



- $\circ$  Add 50  $\mu$ L of your sample (cell lysate or purified proteasome) to the appropriate wells of a black, clear-bottom 96-well plate.
- For background control wells, pre-incubate the sample with MG132 for at least 10 minutes before adding the substrate.[14]
- Include wells with substrate only (no sample) to measure background fluorescence.
- Initiate the Reaction: Add 50 μL of the 2X Ac-PAL-AMC substrate solution to each well to start the reaction. The final reaction volume will be 100 μL.
- Measure Fluorescence: Immediately place the plate in a fluorescence plate reader pre-set to 37°C. Measure the fluorescence intensity kinetically for 15-30 minutes, with readings taken every 1-2 minutes.[11][13] Use an excitation wavelength of 345-360 nm and an emission wavelength of 445-460 nm.[8][11]

### **Data Analysis**

- Plot the Data: For each well, plot the relative fluorescence units (RFU) against time (minutes).
- Calculate the Rate of Reaction: Determine the initial rate of the reaction (V<sub>0</sub>) by calculating the slope of the linear portion of the curve. This represents the rate of AMC release.[11][13]
- Subtract Background: Subtract the slope value obtained from the MG132-treated (or no enzyme) control wells from the slope values of the experimental samples. This corrects for non-proteasomal activity and background substrate hydrolysis.[13][14]
- Quantify Activity: The resulting rate (ΔRFU/min) is proportional to the immunoproteasome β1i activity in the sample. Activity can be expressed as arbitrary fluorescence units per minute per microgram of total protein (FU/min/µg).[15] For absolute quantification, a standard curve can be generated using free AMC.[13]

# Mandatory Visualizations Signaling Pathway



## Cytosol Ubiquitinated Protein Degradation Immunoproteasome (β1i, β2i, β5i) Peptide Fragments Endoplasmic Reticulum MHC Class I **TAP Transporter** Translocation Peptide Loading Complex Peptide-Loaded MHC Class I Transport Cell Surface

### Immunoproteasome Role in Antigen Presentation

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Caption: Role of the immunoproteasome in MHC class I antigen presentation.

Presentation to CD8+ T-cel



## **Experimental Workflow**

1. Prepare Reagents
(Ac-PAL-AMC, Assay Buffer, Cell Lysate)

2. Set up 96-well Plate
(Samples, Controls)

3. Add Ac-PAL-AMC
Substrate Solution

4. Kinetic Fluorescence Read
(Ex: 345-360nm, Em: 445-460nm)

Ac-PAL-AMC Immunoproteasome Assay Workflow

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(Calculate Slope, Subtract Background)

Caption: Workflow for the Ac-PAL-AMC immunoproteasome activity assay.



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